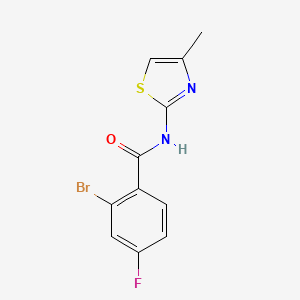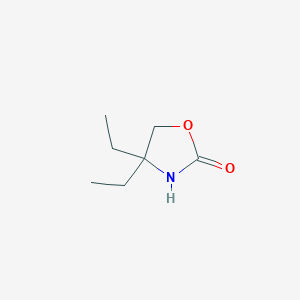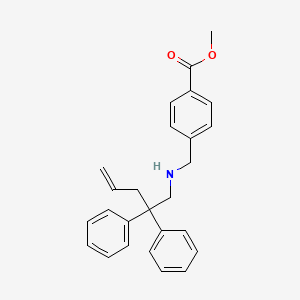
Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate is a complex organic compound with the molecular formula C26H27NO2 and a molecular weight of 385.5 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a diphenylpent-4-enylamino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate typically involves the reaction of benzoic acid derivatives with amines. One common method includes the esterification of 4-aminomethylbenzoic acid with methyl alcohol in the presence of a catalyst, followed by the reaction with 2,2-diphenylpent-4-enylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its effects on biological systems, including enzyme interactions and cellular pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its application, such as inhibiting or activating specific enzymes in biological research .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-((2,6-dimethylphenoxy)acetyl)amino)benzoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((2,2-diphenylpent-4-enylamino)methyl)benzoate
Uniqueness
Methyl 4-((2,2-diphenylpent-4-enylamino)methyl)benzoate stands out due to its specific structural features, such as the diphenylpent-4-enylamino group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized research applications .
Propiedades
Fórmula molecular |
C26H27NO2 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
methyl 4-[(2,2-diphenylpent-4-enylamino)methyl]benzoate |
InChI |
InChI=1S/C26H27NO2/c1-3-18-26(23-10-6-4-7-11-23,24-12-8-5-9-13-24)20-27-19-21-14-16-22(17-15-21)25(28)29-2/h3-17,27H,1,18-20H2,2H3 |
Clave InChI |
OZKGGONZWMCQHF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CNCC(CC=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


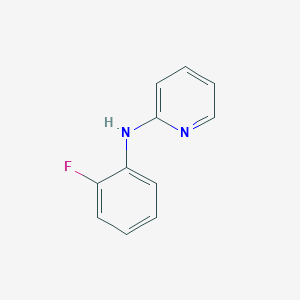
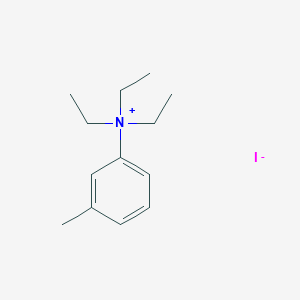
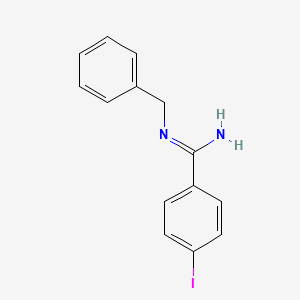
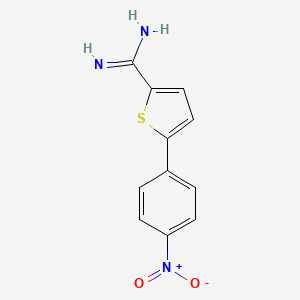

![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
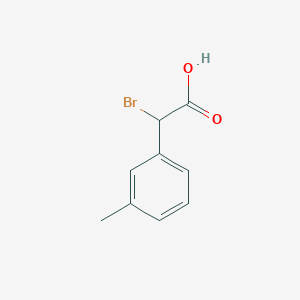
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
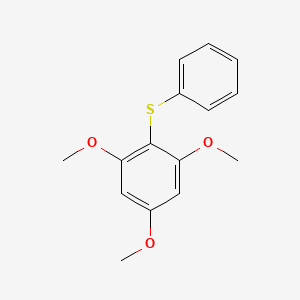
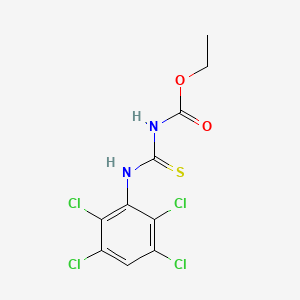
![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)
